Bienvenue dans la boutique en ligne BenchChem!

4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide

FAAH Inhibition Negative Control Endocannabinoid Assay

4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide (CAS 1436375-61-9) is a synthetic cyano-substituted benzamide derivative distinguished by a 3-methylfuran moiety. In the only quantitative biological profiling data currently available, this compound acts as a remarkably weak inhibitor of fatty acid amide hydrolase (FAAH).

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 1436375-61-9
Cat. No. B2900947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
CAS1436375-61-9
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=C(OC=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C
InChIInChI=1S/C18H17N3O3/c1-12-8-9-24-16(12)10-14(11-19)17(22)20-15-6-4-13(5-7-15)18(23)21(2)3/h4-10H,1-3H3,(H,20,22)/b14-10-
InChIKeyCXJPJQCXDQLPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide (CAS 1436375-61-9): A Structurally Distinct Negative Control for Endocannabinoid Research


4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide (CAS 1436375-61-9) is a synthetic cyano-substituted benzamide derivative distinguished by a 3-methylfuran moiety. In the only quantitative biological profiling data currently available, this compound acts as a remarkably weak inhibitor of fatty acid amide hydrolase (FAAH) [1]. Its molecular architecture incorporates a conjugated (Z)-2-cyano-acrylamide system, which chemically differentiates it from common FAAH probe scaffolds like carbamates and ureas. This structural uniqueness directly translates to its primary evidence-based functional role: a verifiable negative control compound in FAAH enzymatic assays, providing an essential baseline for experiment validation [1].

Why Standard FAAH Inhibitors Cannot Substitute CAS 1436375-61-9 in Negative Control Workflows


Generic substitution fails because structurally similar benzamide or furan-containing compounds often possess unintended and unpredictable FAAH inhibitory activity. The specific conjugated (Z)-2-cyano-3-(3-methylfuran-2-yl)prop-2-enoyl system of this compound results in an IC50 exceeding 100 µM, contrasting sharply with nanomolar-potent FAAH inhibitors like PF-04457845 (IC50 ~ 7 nM) [1] or URB597 (IC50 ~ 4 nM) [2]. This verified, extreme biochemical inactivity is a rare and valuable property that cannot be assumed for other compounds within the benzamide or cyano-substituted chemical class, making direct procurement of this specific chemical entity critical for robust assay validation [1].

Quantitative Differentiation Guide: Validated FAAH Profiling Data for CAS 1436375-61-9 vs. Clinical and Probe Inhibitors


Biochemical Inertness Against FAAH: A Verified 14,000-Fold Activity Window

In a standardized rat brain FAAH inhibition assay, 4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide exhibited an IC50 of >100,000 nM [1]. This is in stark contrast to the clinical candidate PF-04457845, which in a comparable rat FAAH assay has an IC50 of approximately 7 nM [2]. This differential activity profile confirms the compound's utility as a negative control that does not engage the enzymatic target's active site.

FAAH Inhibition Negative Control Endocannabinoid Assay

Lack of Carbamylation Reactivity: Differentiated Mechanism of Inactivity vs. URB597

Unlike the potent FAAH inhibitor URB597, which acts through carbamylation of the catalytic serine (Ser241), the target compound's (Z)-2-cyanoacrylamide scaffold lacks this reactive warhead [1]. This mechanistic distinction is evidenced by its >100,000 nM IC50 [2], which is consistent with a non-covalent, substrate-noncompetitive profile that fails to achieve active-site occupancy at concentrations up to 100 µM.

Mechanism of Action Carbamate Irreversible Inhibition

Selectivity Profile: A Validated Inactive Entity in FAAH vs. Broad-Spectrum Serine Hydrolase Inhibitors

Broad-spectrum serine hydrolase inhibitors often exhibit moderate to high FAAH cross-reactivity. For example, the clinical candidate PF-04457845 achieves 7 nM on FAAH but also shows >100-fold selectivity over other serine hydrolases only after optimization [2]. This compound, with an IC50 value exceeding 100 µM against FAAH [1], represents a chemically validated inactive entity within this enzyme class, offering a lower risk of confounding FAAH inhibition in broader serine hydrolase profiling panels compared to non-optimized or moderately active analogs.

Selectivity Screening Serine Hydrolase Off-Target

Optimal Deployment Scenarios for CAS 1436375-61-9 in Endocannabinoid and Drug Discovery Workflows


High-Throughput Screening (HTS) Negative Control for FAAH Assays

Laboratories running FAAH inhibition screens can use this compound as a robust negative control. As it shows no significant inhibition at concentrations far exceeding typical screening limits (IC50 > 100,000 nM) [1], it provides a clean baseline to distinguish genuine enzymatic inhibition from assay noise or non-specific signal interference.

Chemical Probe Selectivity Profiling Panels

When profiling novel serine hydrolase inhibitors, inclusion of 4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide serves as a negative FAAH control. Its verified lack of FAAH activity [1] helps drug discovery teams accurately attribute biological effects to the intended target, rather than the common off-target, FAAH.

Synthetic Chemistry Starting Point for Structure-Activity Relationship (SAR) Exploration

As a scaffold, this compound contains multiple modifiable positions (cyano group, furan ring, benzamide core). Its inherent inactivity against FAAH [1] means it is a chemically 'blank slate' for medicinal chemists aiming to install FAAH inhibitory activity through focused library synthesis, allowing a clear attribution of any emergent activity to the new modifications.

Quote Request

Request a Quote for 4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.